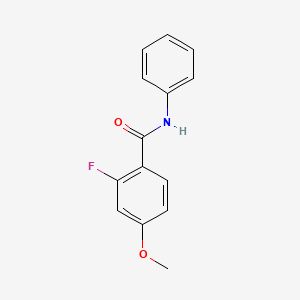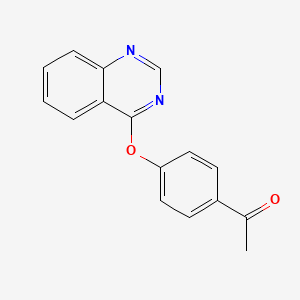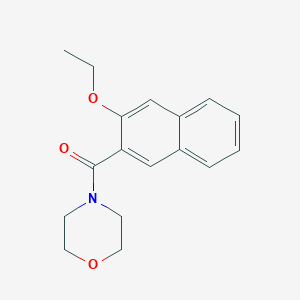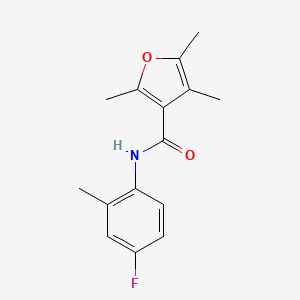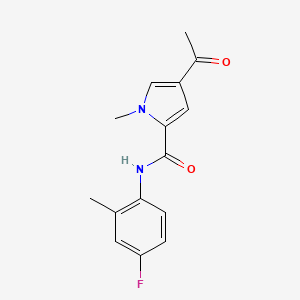
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as PDK1 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrole-2-carboxamide inhibitors and is known to have a high affinity for the protein kinase PDK1.
作用机制
The mechanism of action of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is based on its ability to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a serine/threonine protein kinase that phosphorylates and activates several downstream targets, including AKT, SGK, and S6K. These proteins are known to play critical roles in cell growth, survival, and metabolism. Inhibition of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide by 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide leads to the inhibition of downstream signaling pathways, resulting in cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell growth, survival, and metabolism, leading to cell death and inhibition of tumor growth. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its high affinity for 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using this compound include its potential toxicity, its limited solubility in water, and its potential to interact with other proteins and enzymes.
未来方向
The future directions for research on 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide include the development of more potent and selective inhibitors of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, the identification of new therapeutic applications for this compound, and the evaluation of its potential toxicity and side effects in preclinical and clinical studies. Additionally, the combination of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity. Finally, the use of this compound in combination with biomarkers may help to identify patients who are most likely to benefit from treatment with this drug.
合成方法
The synthesis of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been reported in the literature. The most common method involves the reaction of 4-fluoro-2-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-acetyl-4-fluoro-2-methylphenylpyrrole-3-carboxylic acid ethyl ester. This intermediate is then converted to the final product, 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, through a series of chemical reactions involving acid hydrolysis, esterification, and amidation.
科学研究应用
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, a protein kinase that plays a critical role in cell growth, survival, and metabolism. 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is known to be overexpressed in many cancer cells, and its inhibition by 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell death and inhibit tumor growth.
属性
IUPAC Name |
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-6-12(16)4-5-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKMMUIPGTNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

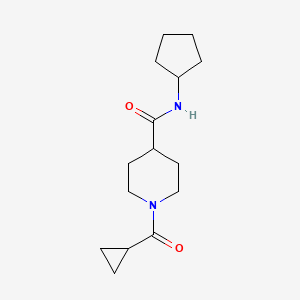
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
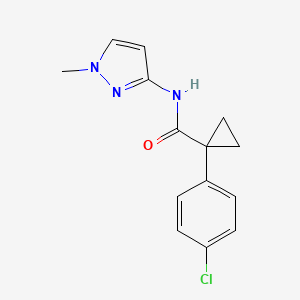
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)

